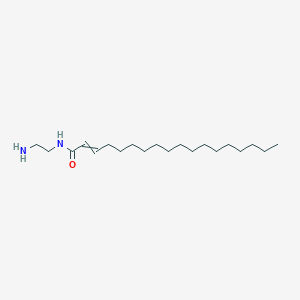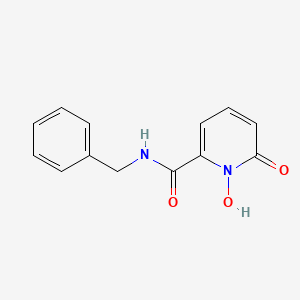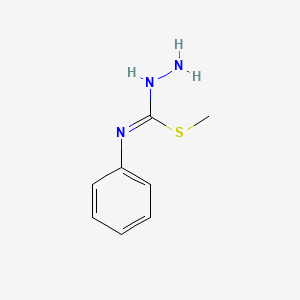
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester is a chemical compound with a unique structure that includes a hydrazinecarboximidothioic acid core, a phenyl group, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester typically involves the reaction of hydrazinecarboximidothioic acid with N-phenylhydrazine under specific conditions. The reaction is often carried out in the presence of a methylating agent to introduce the methyl ester group. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl or ester derivatives .
Aplicaciones Científicas De Investigación
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The phenyl group and the methyl ester group play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarboximidothioic acid, N-phenyl-: Lacks the methyl ester group, leading to different chemical properties and reactivity.
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester: Contains a methyl group instead of a phenyl group, affecting its biological activity and applications.
Uniqueness
Hydrazinecarboximidothioic acid, N-phenyl-, methyl ester is unique due to the presence of both the phenyl group and the methyl ester group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
112766-44-6 |
|---|---|
Fórmula molecular |
C8H11N3S |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
methyl N-amino-N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C8H11N3S/c1-12-8(11-9)10-7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,11) |
Clave InChI |
FFJIAIXLFWXHCH-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC1=CC=CC=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
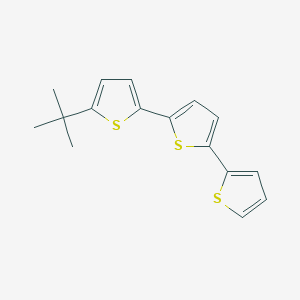


![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
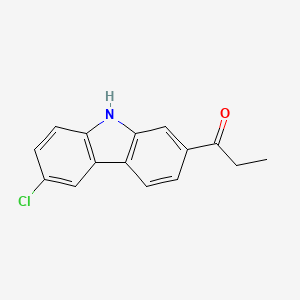
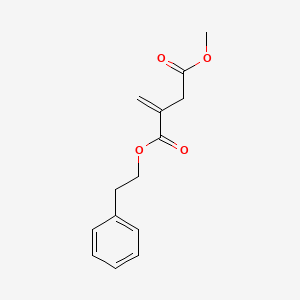
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

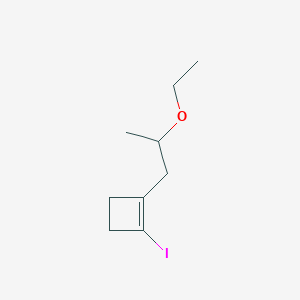
![[6-(3,4,5-Trimethoxybenzoyl)-2H-1,3-benzodioxol-5-yl]acetic acid](/img/structure/B14309732.png)
